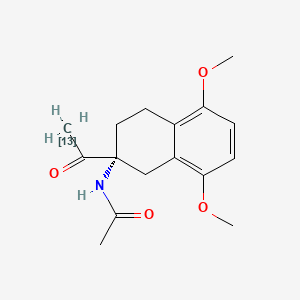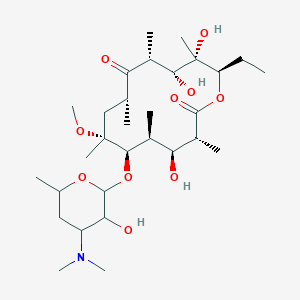
(2R,3S,4R,5R,7R,9R,10R,11S,12S,13R)-10-((4-Dimethylamino-3-hydroxy-6-methyltetrahydropyran-2-yl)oxy)-2-ethyl-3,4,12-trihydroxy-9-methoxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-1-oxacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
De(cladinosyl) Clarithromycin, also known as 3-O-Decladinosyl-6-O-methylerythromycin A, is an impurity of Clarithromycin . It has a molecular formula of C30 H55 N O10 and a molecular weight of 589.76 . It is categorized under the API family of Clarithromycin and is used as an antiasthmatic drug .
Molecular Structure Analysis
De(cladinosyl) Clarithromycin has a molecular formula of C30 H55 N O10 and a molecular weight of 589.76 .Physical And Chemical Properties Analysis
De(cladinosyl) Clarithromycin has a molecular formula of C30 H55 N O10 and a molecular weight of 589.76 .Aplicaciones Científicas De Investigación
Treatment of Infections with Non-Tuberculous Mycobacteria : Clarithromycin has been used effectively for treating infections caused by non-tuberculous mycobacteria, particularly Mycobacterium intracellulare. This application is crucial for patients with chronic pulmonary M. intracellulare infections (Meier et al., 1994).
Broad Spectrum Antimicrobial Activity : Clarithromycin exhibits a wide range of antimicrobial activities, similar to erythromycin. It's particularly more effective against certain pathogens like Mycobacterium chelonae, Mycobacterium avium complex, and Legionella spp. (Peters & Clissold, 1992).
Synthesis of Novel Antibacterial Compounds : Research has shown that modifications in clarithromycin can lead to the synthesis of novel antibacterial compounds with potential activity against both Gram-positive and Gram-negative bacteria (Nie, Sun, & You, 2013).
Treatment of Respiratory Tract Infections : Clarithromycin is effective in treating respiratory tract infections, especially those associated with atypical pathogens. Its superior pharmacokinetic profile allows for more convenient dosing and potentially increased compliance (Langtry & Brogden, 1997).
Potential in Cancer Treatment : Clarithromycin has shown potential as an anti-cancer agent. Its mechanisms include reduction of pro-inflammatory cytokines, autophagy inhibition, and anti-angiogenesis. This suggests its applicability in treating various tumors in combination with conventional treatments (Van Nuffel et al., 2015).
Combination Therapy for Periodontitis : Clarithromycin, combined with mechanical periodontal therapy, has been effective in treating patients with generalized aggressive periodontitis. It leads to better reduction of deep pockets and certain pathogens compared to mechanical therapy alone (Andere et al., 2017).
Immunomodulatory Properties in Sepsis : Clarithromycin has immunomodulatory effects that are beneficial in the treatment of sepsis. Its ability to modulate the host's immune response in chronic lung disorders and other infections is a significant aspect of its therapeutic profile (Giamarellos‐Bourboulis, 2008).
Mecanismo De Acción
Target of Action
De(cladinosyl) Clarithromycin, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a pivotal role in the translation and assembly of proteins within the bacterial cell .
Mode of Action
De(cladinosyl) Clarithromycin exerts its antibacterial action by binding to the 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, De(cladinosyl) Clarithromycin may be bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria) .
Biochemical Pathways
Upon administration, Clarithromycin undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . This metabolite works synergistically with its parent compound, enhancing the overall antibacterial activity . The alteration in the metabolism of glycerophospholipids has also been observed with Clarithromycin exposure .
Pharmacokinetics
Clarithromycin is well absorbed from the gastrointestinal tract, and its systemic bioavailability is reduced due to first-pass metabolism . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively . In patients with severe renal impairment, increased plasma concentrations and a prolonged elimination half-life for Clarithromycin and its metabolite have been reported .
Result of Action
The primary result of De(cladinosyl) Clarithromycin’s action is the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth or death of the bacteria . This results in the effective treatment of a wide variety of bacterial infections .
Action Environment
Análisis Bioquímico
Biochemical Properties
De(cladinosyl) Clarithromycin interacts with various enzymes and proteins. It is known to inhibit bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This interaction interferes with the translation and protein assembly process, making De(cladinosyl) Clarithromycin a powerful tool in biochemical reactions .
Cellular Effects
De(cladinosyl) Clarithromycin has significant effects on various types of cells. For instance, it has been shown to increase neuronal excitability in CA3 pyramidal neurons through a reduction in GABAergic signaling . It also has immunomodulatory effects, potentially expediting recovery of monocyte HLA-DR expression, which may be responsible for reduced recurrence of sepsis .
Molecular Mechanism
The molecular mechanism of De(cladinosyl) Clarithromycin involves binding to the bacterial 50S ribosomal subunit, inhibiting peptidyl transferase activity and interfering with amino acid translocation during the translation and protein assembly process . This action can be bacteriostatic or bactericidal depending on the organism and drug concentration .
Temporal Effects in Laboratory Settings
The effects of De(cladinosyl) Clarithromycin change over time in laboratory settings. For instance, it has been observed that clarithromycin induces hyperexcitability in single neurons, which is related to a reduction in GABAergic signaling . This suggests that the effects of De(cladinosyl) Clarithromycin can vary over time, potentially influencing long-term cellular function.
Dosage Effects in Animal Models
While specific studies on De(cladinosyl) Clarithromycin dosage effects in animal models are limited, it’s worth noting that clarithromycin, from which De(cladinosyl) Clarithromycin is derived, has been used in equine medicine with specific dosage recommendations .
Metabolic Pathways
De(cladinosyl) Clarithromycin is metabolized through several pathways, including oxidative N-demethylation and hydroxylation . These metabolic processes are crucial for the drug’s function and can influence its effects on metabolic flux or metabolite levels.
Transport and Distribution
While specific information on the transport and distribution of De(cladinosyl) Clarithromycin within cells and tissues is limited, it’s known that clarithromycin, its parent compound, is widely distributed, including into abscesses, and can be used to treat intracellular organisms .
Subcellular Localization
Given its ability to penetrate bacterial cell walls and bind to the bacterial 50S ribosomal subunit , it can be inferred that it localizes to the bacterial ribosome within the cell.
The information provided is based on the current understanding and available resources .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of De(cladinosyl) Clarithromycin involves the removal of the 3-O-cladinose moiety from Clarithromycin and subsequent replacement with a deoxy sugar, such as 3-deoxy-D-manno-octulosonic acid (KDO) or 2,3-dideoxy-2,3-diamino-D-glucose (DAG). This can be achieved through a series of steps involving selective protection, deprotection, and coupling reactions.", "Starting Materials": [ "Clarithromycin", "Protecting reagents (e.g. TBDMS-Cl, TMSOTf)", "Deprotecting reagents (e.g. TBAF)", "Deoxy sugar precursor (e.g. KDO, DAG)", "Coupling reagents (e.g. DMT-MM, HATU)" ], "Reaction": [ "Protection of the 4'- and 6-OH groups of Clarithromycin using TBDMS-Cl and TMSOTf, respectively", "Selective removal of the 3-O-cladinose moiety using TBAF", "Coupling of the deoxy sugar precursor (e.g. KDO, DAG) to the 3-OH group of the resulting intermediate using a coupling reagent (e.g. DMT-MM, HATU)", "Deprotection of the 4'- and 6-OH groups using appropriate deprotecting reagents (e.g. TBAF)" ] } | |
Número CAS |
118058-74-5 |
Fórmula molecular |
C30H55NO10 |
Peso molecular |
589.8 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C30H55NO10/c1-12-21-30(8,37)25(35)17(4)22(32)15(2)14-29(7,38-11)26(18(5)23(33)19(6)27(36)40-21)41-28-24(34)20(31(9)10)13-16(3)39-28/h15-21,23-26,28,33-35,37H,12-14H2,1-11H3/t15-,16-,17+,18+,19-,20+,21-,23+,24-,25-,26-,28+,29-,30-/m1/s1 |
Clave InChI |
QTLYNHBYTKOXTE-FNAMOMDESA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Sinónimos |
3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-6-O-methylerythromycin; 5-O-Desosaminyl-6-O-methylerythronolide A; 3-O-Decladinosyl-6-O-methylerythronolide A; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



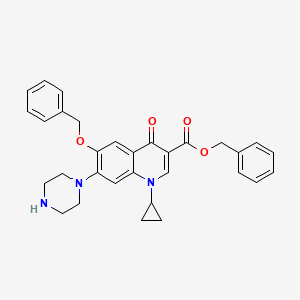


![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)

![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)
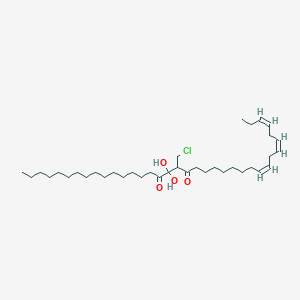
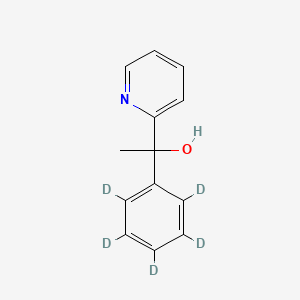
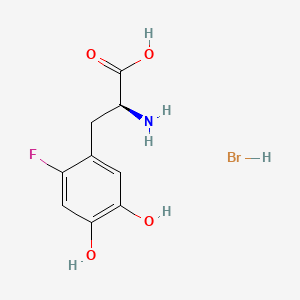
![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)
